Product packaging for Bipyridine, dihydro-(Cat. No.:CAS No. 64534-28-7)

Bipyridine, dihydro-

Cat. No.: B14488510
CAS No.: 64534-28-7
M. Wt: 158.20 g/mol
InChI Key: ZITSIOCNMCGZQE-UHFFFAOYSA-N
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Description

Bipyridine, dihydro- (CID 5250516) is an organic compound with the molecular formula C10H10N2 that serves as a valuable scaffold in scientific research . The dihydropyridine structure is a core component in biologically critical molecules, most notably in the coenzyme Nicotinamide Adenine Dinucleotide (NADH), where it plays a fundamental role in biological redox reactions . This moiety is also a privileged structure in medicinal chemistry, forming the basis of several commercially significant drugs. For instance, certain 1,4-dihydropyridine derivatives are well-known as calcium channel blockers used in the treatment of hypertension, while other derivatives like the natural product Huperzine A act as acetylcholinesterase inhibitors for Alzheimer's disease . Researchers also utilize derivatives of bipyridine, a closely related structure, in the development of metal-chelating ligands for catalysis, materials science, and as antimicrobial agents against drug-resistant pathogens . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2 B14488510 Bipyridine, dihydro- CAS No. 64534-28-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64534-28-7

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

2-(1,2-dihydropyridin-2-yl)pyridine

InChI

InChI=1S/C10H10N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1-9,11H

InChI Key

ZITSIOCNMCGZQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2C=CC=CN2

Origin of Product

United States

Synthetic Methodologies for Dihydrobipyridine Derivatives

Classical and Contemporary Approaches to Dihydropyridine (B1217469) Scaffold Construction

The formation of the dihydropyridine ring is a foundational aspect of dihydrobipyridine synthesis. Over the years, methodologies have evolved from traditional condensation reactions to more sophisticated multicomponent and catalyzed approaches, enhancing efficiency and structural diversity.

Hantzsch Dihydropyridine Synthesis and Mechanistic Pathways

The Hantzsch dihydropyridine synthesis, first reported by Arthur Hantzsch in 1881, is a classic multicomponent reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgambeed.com The initial product is a 1,4-dihydropyridine (B1200194), which can subsequently be oxidized to the corresponding pyridine (B92270) derivative. wikipedia.orgorganic-chemistry.org The driving force for this optional oxidation step is the formation of a stable aromatic system. wikipedia.org

The mechanism of the Hantzsch synthesis has been the subject of extensive study, with several proposed pathways. One widely accepted mechanism suggests the initial formation of two key intermediates: a Knoevenagel condensation product (an α,β-unsaturated carbonyl compound) from the reaction of the aldehyde and one equivalent of the β-ketoester, and an enamine from the reaction of the second equivalent of the β-ketoester with ammonia. scispace.comyoutube.com These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine ring. mdpi.com NMR spectroscopic investigations have provided evidence for the enamine intermediate pathway. scispace.com

Table 1: Key Intermediates in the Hantzsch Dihydropyridine Synthesis

IntermediateFormationRole in Mechanism
α,β-Unsaturated CarbonylKnoevenagel condensation of an aldehyde and a β-ketoester.Electrophile in the Michael addition step.
EnamineReaction of a β-ketoester with ammonia.Nucleophile in the Michael addition step.

Classical Hantzsch synthesis often suffers from drawbacks such as harsh reaction conditions, long reaction times, and low product yields. wikipedia.org Modern variations have addressed these issues through the use of microwave irradiation, ultrasonic irradiation, and various catalysts to improve reaction rates and yields. wikipedia.org For instance, a p-toluenesulfonic acid (PTSA) catalyzed reaction in aqueous micelles under ultrasonic irradiation has been shown to produce high yields. wikipedia.org

Multicomponent Reactions in Dihydropyridone Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. acs.orgorganic-chemistry.org These reactions are advantageous for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. mdpi.combeilstein-journals.org

In the context of dihydropyridine-related structures, MCRs are pivotal for the synthesis of dihydropyridones. These reactions often follow a similar principle to the Hantzsch synthesis but may involve different starting materials or lead to varied heterocyclic cores. For example, a three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid can produce novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org

The development of catalyst-free MCRs represents a significant advancement in green chemistry. acs.org For instance, the synthesis of 1,4-dihydropyridines can be achieved through a solvent-free and catalyst-free condensation of an aldehyde (like 2-furaldehyde), a β-keto ester (such as acetoacetic acid tert-butyl ester), and ammonium acetate. acs.org Such methods are not only environmentally friendly but also offer a concise and efficient route to these important scaffolds. acs.org The use of nano-catalysts, such as nano-cerium oxide, has also been explored to facilitate one-pot syntheses of 1,4-dihydropyridine derivatives under ambient conditions, offering high efficiency and short reaction times. ajgreenchem.com

Targeted Synthesis of Dihydrobipyridine Architectures

Building upon the foundational methods for dihydropyridine synthesis, the targeted construction of dihydrobipyridine architectures requires strategies that can link two pyridine or dihydropyridine units. This involves regioselective functionalization, metal-catalyzed cross-coupling reactions, and specific dimerization procedures.

Regioselective Functionalization and Derivatization

Regioselective functionalization is critical for the synthesis of specifically substituted dihydrobipyridines. The ability to introduce functional groups at desired positions on the pyridine or dihydropyridine ring is essential for tuning the molecule's properties. Methods for regioselective functionalization often have to overcome challenges such as competing reaction sites.

One approach involves the functionalization of pyridine N-oxides, which can direct reactions to specific positions. For example, copper-catalyzed ortho-functionalization of quinoline (B57606) N-oxides with vinyl arenes has been demonstrated. researchgate.net Another strategy involves the use of pyridyne intermediates. The generation of a 3,4-pyridyne from a 3-chloropyridine (B48278) allows for a regioselective 3,4-difunctionalization by reaction with a Grignard reagent and an electrophile. chemistryviews.org These methods, while often demonstrated on pyridine systems, provide a toolbox that can be adapted for the synthesis of functionalized precursors to dihydrobipyridines.

Metal-Catalyzed Synthetic Routes to Dihydrobipyridine Analogues

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds, including the linkage of two pyridine rings to form a bipyridine scaffold, which can then be a precursor to dihydrobipyridine species. snnu.edu.cnrsc.orgnih.gov

Various metal catalysts, including palladium, copper, and rhodium, have been employed. snnu.edu.cnuwindsor.ca For instance, palladium-catalyzed cross-coupling reactions are widely used, though they often require the pre-functionalization of starting materials. snnu.edu.cn The coupling of organometallic species with diazo compounds, catalyzed by transition metals, represents a versatile method for C-C bond formation through carbene migratory insertion. nih.gov Dual catalytic systems, such as the merger of metal hydride atom transfer (MHAT) cycles with nickel catalysis, have also emerged as a powerful strategy. nih.gov

Dimerization Procedures for Bipyridine Formation Relevant to Dihydro Species

The direct dimerization of pyridines is a highly streamlined approach for synthesizing bipyridines, which are direct precursors to dihydrobipyridines through reduction. These methods often involve metal catalysis or the use of strong bases.

Palladium-catalyzed dehydrogenative dimerization of pyridines offers a regioselective route to 2,2'-bipyridyls. nih.gov This reaction can be effectively carried out using a palladium catalyst with a silver(I) salt as an oxidant. nih.gov Another approach involves using sodium dispersion to achieve the dehydrogenative dimerization of nonactivated pyridines, which has the advantage of avoiding transition metal contamination. thieme-connect.com

Homocoupling reactions of halogenated pyridines, such as the Ullmann coupling using copper or palladium catalysts, are also valuable for synthesizing symmetrical bipyridines. mdpi.compreprints.org Additionally, the dimerization of pyridines can be induced by strong bases like lithium diisopropylamide (LDA), which can lead to the formation of 4,4'-bipyridines from dihalopyridines through a proposed radical-anion intermediate. acs.org

Table 2: Comparison of Dimerization Methods for Bipyridine Synthesis

MethodCatalyst/ReagentKey FeaturesResulting Bipyridine Isomer
Dehydrogenative DimerizationPalladium/Ag(I) saltRegioselective at C2-positions. nih.gov2,2'-Bipyridyls
Dehydrogenative DimerizationSodium dispersionTransition-metal-free. thieme-connect.com2,2'-Bipyridines
HomocouplingCopper or PalladiumRequires halogenated pyridines. mdpi.compreprints.orgSymmetrical bipyridines (e.g., 4,4')
Base-Induced DimerizationLithium diisopropylamide (LDA)Involves a proposed radical-anion intermediate. acs.org4,4'-Bipyridines

Annulation Reactions for Complex Dihydrobipyridine Frameworks

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a cornerstone in the synthesis of complex heterocyclic frameworks, including those of dihydrobipyridines. These reactions often proceed through multicomponent strategies, allowing for the rapid assembly of intricate molecular architectures from simple precursors.

One of the most prominent annulation methods adaptable for dihydrobipyridine synthesis is the Hantzsch dihydropyridine synthesis. tandfonline.comtandfonline.com This multicomponent reaction traditionally involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. tandfonline.comtandfonline.comthieme-connect.com To synthesize a dihydrobipyridine, a pyridinecarboxaldehyde can be employed as the aldehyde component. The reaction proceeds through a series of condensations and cyclizations to afford the 1,4-dihydropyridine ring bearing a pyridine substituent at the 4-position. Various modifications to the classical Hantzsch reaction have been developed to improve yields and broaden the substrate scope, including the use of microwave irradiation and various catalysts. thieme-connect.comcem.deresearchgate.netbiotage.co.jp For instance, the use of a single-mode microwave synthesizer with temperature and pressure control has been shown to accelerate the Hantzsch synthesis, leading to shorter reaction times and higher yields compared to conventional heating methods. thieme-connect.com

Another innovative annulation approach involves the iodine-mediated reaction of N-cyclopropyl enamines. acs.orgresearchgate.net In this method, the N-cyclopropyl enamine undergoes iodination, followed by the opening of the cyclopropyl (B3062369) ring and subsequent annulation with another molecule of the enamine to generate the 1,4-dihydropyridine skeleton. acs.org This transition-metal-free reaction is amenable to gram-scale synthesis under mild conditions. acs.org By starting with an N-cyclopropyl enamine derived from a pyridine-containing ketone, this method could provide a route to complex dihydrobipyridine frameworks.

Furthermore, Lewis acid-catalyzed annulation reactions have been developed for the synthesis of functionalized dihydropyridines. For example, Bi(OTf)3 has been used to catalyze the reaction of propargylic alcohols with (E)-3-amino-3-phenylacrylonitriles to yield 1,6-dihydropyridine-3-carbonitrile derivatives. researchgate.net The adaptability of these methods to include pyridine-based starting materials opens avenues for the construction of varied and complex dihydrobipyridine structures.

Table 1: Examples of Annulation Reactions for Dihydropyridine Synthesis

Reaction TypeKey ReactantsCatalyst/ConditionsProduct TypeReference
Hantzsch SynthesisAldehyde, β-ketoester, AmmoniaMicrowave irradiation1,4-Dihydropyridine thieme-connect.comresearchgate.net
Hantzsch SynthesisBenzaldehyde, Ethyl acetoacetate, Ammonium hydroxideYtterbium triflate in ethanol1,4-Dihydropyridine mdpi.com
Iodine-Mediated AnnulationN-Cyclopropyl enamineMolecular iodine (I2)1,4-Dihydropyridine acs.orgresearchgate.net
Lewis Acid-Catalyzed AnnulationPropargylic alcohols, (E)-3-amino-3-phenylacrylonitrilesBi(OTf)31,6-Dihydropyridine-3-carbonitrile researchgate.net

High-Pressure Assisted Synthetic Strategies

High-pressure assisted synthesis is an emerging technique in organic chemistry that can accelerate reactions, improve yields, and influence selectivity. While specific applications to dihydrobipyridine synthesis are not extensively documented, the principles demonstrated in related syntheses suggest its potential. High hydrostatic pressure (HHP) has been shown to promote the synthesis of various organic molecules, often in the absence of solvents and catalysts, aligning with the principles of green chemistry. frontiersin.org

In the context of the Hantzsch dihydropyridine synthesis, which is a key route to dihydrobipyridines, reactions are often carried out in sealed vessels under microwave irradiation, which can lead to elevated pressures. thieme-connect.comcem.debiotage.co.jp The use of a single-mode microwave synthesizer with precise temperature and pressure control allows for reactions to be conducted at temperatures significantly above the boiling point of the solvent, leading to dramatic reductions in reaction time and often improved yields. thieme-connect.combiotage.co.jp For example, the synthesis of various 4-aryl-1,4-dihydropyridines has been achieved in high yields with reaction times of only 10-15 minutes under controlled microwave heating and the associated pressure increase. thieme-connect.com

The deliberate application of high pressure, independent of microwave heating, has also been explored for related heterocyclic syntheses. The rationale for using high pressure is that it favors reactions with a negative activation volume, which is common for cycloaddition and condensation reactions involved in the formation of cyclic structures like dihydropyridines.

Table 2: Conditions for Microwave-Assisted Hantzsch Dihydropyridine Synthesis

Aldehydeβ-KetoesterConditionsYieldReference
BenzaldehydeEthyl acetoacetate150 °C, 5 min, MicrowaveHigh cem.de
Various aromatic/aliphatic aldehydesEthyl acetoacetate10-15 min, Microwave20-40% higher than conventional thieme-connect.com
BenzaldehydeEthyl acetoacetate140 °C, 10 min, EtOH–H2OGood cem.de

Reduction Pathways Leading to Dihydrobipyridines

An alternative and direct route to dihydrobipyridines involves the partial reduction of the more readily available bipyridine precursors. This approach requires careful control of the reaction conditions to avoid over-reduction to tetrahydropyridines or piperidines.

Birch Reduction and Related Methods for Pyridine Ring Saturation

The Birch reduction is a powerful method for the partial reduction of aromatic rings, including pyridines, to yield dihydropyridines. Current time information in Bangalore, IN.wikipedia.org The reaction typically employs an alkali metal, such as lithium or sodium, in liquid ammonia with an alcohol as a proton source. slideshare.netscribd.com The mechanism involves the transfer of a solvated electron to the pyridine ring, forming a radical anion. This is followed by protonation by the alcohol and a second electron transfer to generate an anion, which is then protonated to give the dihydro-product. slideshare.netacs.org

For pyridine itself, the Birch reduction can yield 1,4-dihydropyridine. adichemistry.com The regioselectivity of the reduction is influenced by the substituents on the pyridine ring. slideshare.netadichemistry.com Electron-withdrawing groups generally promote reduction at the ipso and para positions, while electron-donating groups direct reduction to the ortho and meta positions. adichemistry.com This predictability is crucial for the targeted synthesis of specific dihydrobipyridine isomers. For example, the partial reduction of electron-deficient pyridines using Birch conditions (sodium in liquid ammonia) or sodium/naphthalene in THF has been shown to produce functionalized dihydropyridines in high yields. acs.org These reductive alkylation protocols allow for the introduction of various substituents, further enhancing the synthetic utility of this method. acs.org

It is important to note that the resulting dihydropyridines can be susceptible to oxidation, and in some cases, they are derivatized in situ to ensure stability. acs.org

Table 3: Birch Reduction of Pyridine Derivatives

SubstrateReducing SystemProductKey FeatureReference
PyridineLi/Na in liquid NH3, alcohol1,4-DihydropyridinePartial reduction of the aromatic ring wikipedia.orgadichemistry.com
Electron-deficient pyridinesNa in liquid NH3 or Na/naphthalene in THFFunctionalized dihydropyridinesHigh-yielding reductive alkylation acs.org
Substituted PyridinesAlkali metal in liquid NH3Regioselective dihydropyridinesSubstituent-directed reduction slideshare.net

Reduction of Bipyridine to Dihydrobipyridine Species and Related Mechanisms

The direct reduction of bipyridines to their dihydro derivatives can be achieved through various chemical and electrochemical methods. The outcome of the reduction is often dependent on the specific bipyridine isomer, the reducing agent, and the reaction conditions.

The two-electron reduction of 4,4'-bipyridine (B149096) has been accomplished using strong reducing agents like a diuranium(III) oxide complex. researchgate.net This reaction leads to the formation of a dinuclear complex with a bridging 4,4'-dihydrobipyridyl ligand. researchgate.net Similarly, the reaction of linear 3d-metal(I) silylamides with pyridine derivatives can result in intermolecular C-C coupling to form dinuclear metal(II) complexes containing a bridging 4,4'-dihydrobipyridyl ligand. researchgate.net

Electrochemical methods also provide a controlled means of reducing bipyridines. The electrochemical reduction of 2,2'-bipyridine (B1663995) has been studied, revealing consecutive isomerization processes of the initially formed dihydrobipyridine. kisti.re.kr The reduction potential of bipyridine complexes is influenced by the metal center and other ligands present. mdpi.com For instance, in ruthenium-bipyridine complexes used for CO2 reduction, the bipyridine ligand can undergo reduction. rsc.org

A notable reaction involves the treatment of a diruthenium tetrahydrido complex with γ-picoline, which results in the formation of a complex containing a dihydrobipyridine (dhbpy) ligand. rsc.org This process involves C-C bond formation between two pyridyl groups, with one of the pyridine rings undergoing partial hydrogenation. rsc.org This demonstrates a pathway to dihydrobipyridines through the coupling and subsequent reduction of simpler pyridine units on a metal template.

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Molecular Geometry and Conformational Analysis

X-ray crystallography stands as a definitive method for elucidating the molecular geometry and conformational intricacies of dihydro-bipyridine derivatives in the solid state. This technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and torsional angles that define the molecule's three-dimensional structure.

The conformation of the inter-ring bond is another critical aspect revealed by X-ray crystallography. In the solid state, 2,2'-bipyridine (B1663995), the parent unsaturated compound, exists in a planar, trans-conformation. mdpi.com However, in dihydro-bipyridine derivatives, the conformation can be more flexible. For example, the crystal structure of 6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile hydrogen bromide shows that the bipyridinium ions are nearly planar, with very small torsion angles between the two rings. iucr.org

Furthermore, X-ray diffraction analysis is instrumental in identifying and characterizing intermolecular interactions, such as hydrogen bonding and stacking interactions, which govern the packing of molecules in the crystal lattice. ekb.egiucr.orgmdpi.com These interactions can significantly influence the solid-state properties of the material. In the structure of 4-(4-Fluoro-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester, intermolecular hydrogen bonding between the N-H group and a carbonyl oxygen atom is observed. ekb.eg

Table 1: Selected Crystallographic Data for Dihydro-bipyridine Derivatives

CompoundCrystal SystemSpace GroupKey Conformational FeaturesReference
4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl esterMonoclinicP21/n1Flattened boat conformation of the dihydropyridine (B1217469) ring. ekb.egekb.eg
4-(4-Fluoro-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl esterMonoclinicP21/CFlattened boat conformation; intermolecular N-H···O hydrogen bonding. ekb.eg
6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile hydrogen bromideTriclinicNearly planar bipyridinium ions. iucr.org

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of functional groups within dihydro-bipyridine derivatives. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending vibrations of bonds, creating a unique "fingerprint" for the molecule.

In dihydro-bipyridine compounds, key functional groups that can be identified include:

N-H stretching: The N-H bond in the dihydropyridine ring typically exhibits a stretching vibration in the range of 3200-3400 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C=O stretching: For dihydro-bipyridines containing carbonyl groups, such as esters or ketones, a strong absorption band is observed in the region of 1650-1750 cm⁻¹.

C=C and C=N stretching: Vibrations associated with the double bonds within the pyridine (B92270) and dihydropyridine rings appear in the 1500-1650 cm⁻¹ region.

C-N stretching: The stretching vibrations of the C-N bonds are typically found in the 1200-1350 cm⁻¹ range.

Aromatic C-H stretching: These vibrations usually appear above 3000 cm⁻¹.

The synthesis and characterization of various 1,4-dihydropyridine (B1200194) derivatives, which are structurally related to dihydro-bipyridines, routinely employ FT-IR spectroscopy to confirm the presence of these key functional groups. ekb.egekb.eg For instance, in mixed ligand complexes involving 2,2'-bipyridine, IR spectroscopy confirms the coordination of the bipyridine nitrogen atoms to the metal center. rroij.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of dihydro-bipyridine compounds in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

¹H NMR spectroscopy is fundamental for determining the number and connectivity of protons in a dihydro-bipyridine molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, providing clues about its location within the structure. Spin-spin coupling between adjacent protons gives rise to splitting patterns in the signals, which helps to establish the connectivity of atoms.

For dihydro-bipyridine derivatives, characteristic ¹H NMR signals include:

NH proton: The proton attached to the nitrogen in the dihydropyridine ring typically appears as a broad singlet. Its chemical shift can vary depending on the solvent and the presence of hydrogen bonding. nih.gov In some 1,4-dihydropyridine derivatives, this signal is observed in the range of 5.54–7.77 ppm. nih.gov

Vinyl protons: Protons on the double bonds of the dihydropyridine ring give signals in the vinylic region of the spectrum.

Aliphatic protons: Protons on the saturated carbons of the dihydropyridine ring resonate at higher fields (lower ppm values). For example, in 2,3-dihydro-4-pyridinones, signals for the CH₂ group appear as distinct multiplets. thescipub.comthescipub.com

Aromatic protons: Protons on the pyridine rings exhibit signals in the aromatic region, typically between 7.0 and 9.0 ppm. The coupling patterns between these protons can help to determine the substitution pattern on the rings. rsc.org

The structural assignment of newly synthesized dihydro-bipyridine derivatives heavily relies on the detailed analysis of their ¹H NMR spectra. ekb.egnih.gov

Table 2: Representative ¹H NMR Data for Dihydro-bipyridine Scaffolds

Proton TypeTypical Chemical Shift Range (ppm)MultiplicityNotesReference
NH (Dihydropyridine)5.5 - 8.0Broad SingletPosition is solvent and concentration dependent. nih.gov
CH (Vinyl)4.5 - 6.5MultipletChemical shift depends on substituents. thescipub.com
CH₂ (Aliphatic)2.5 - 4.5MultipletGeminal and vicinal coupling provides structural information. thescipub.comthescipub.com
CH (Aromatic)7.0 - 9.0MultipletCoupling patterns reveal substitution. rsc.org

Advanced NMR Techniques for Stereochemical and Tautomeric Investigations

Beyond standard ¹H NMR, a variety of advanced NMR techniques are crucial for probing the more subtle structural aspects of dihydro-bipyridines, such as their stereochemistry and the existence of tautomeric forms. numberanalytics.com

Stereochemical Investigations: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are powerful tools for determining stereochemistry. numberanalytics.com

COSY experiments establish correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule. thescipub.comrsc.org

NOESY experiments identify protons that are close to each other in space, providing through-space correlations that are invaluable for determining relative stereochemistry. ox.ac.uk For instance, the cis or trans relationship of substituents on a ring can be established by observing NOE correlations. ipb.pt

Tautomeric Investigations: Dihydro-bipyridine derivatives can exist in different tautomeric forms, particularly when functional groups like hydroxyl or amino groups are present. NMR spectroscopy is a key method for studying these equilibria in solution. researchgate.net For example, a study on an acetylated pinene-bipyridine derivative showed the presence of both keto and enol tautomers in various deuterated solvents. mdpi.com The two forms were identified by their distinct ¹H NMR signals, such as the OH proton of the enol form appearing at a significantly downfield shift (around 14.30–14.50 ppm) compared to the CH proton of the keto form (around 4.30 ppm). mdpi.com The ratio of the tautomers can be determined by integrating the respective signals. rsc.org Variable temperature NMR studies can also provide insights into the thermodynamics of the tautomeric equilibrium. mdpi.com

Electronic Spectroscopy

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectra of dihydro-bipyridine compounds are characterized by absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions, which are typically high in intensity, arise from the promotion of electrons in the π-bonding orbitals of the aromatic and conjugated systems to anti-bonding π* orbitals. rroij.com The n→π* transitions, which are generally weaker, involve the promotion of non-bonding electrons (e.g., from the nitrogen lone pair) to π* orbitals. rroij.com

The specific wavelengths (λmax) and intensities (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure, including the extent of conjugation and the presence of various substituents. For example, the electronic spectra of ruthenium complexes containing bipyridine ligands show intense metal-to-ligand charge transfer (MLCT) bands. nih.govacs.org In some cases, the electronic spectra can be influenced by the solvent, a phenomenon known as solvatochromism. uva.nl

Studies on various bipyridine derivatives have shown characteristic absorption maxima. For instance, mixed ligand complexes of 2,2'-bipyridine can exhibit strong absorption maxima between 25,580–26,670 cm⁻¹ and 32,890–38,610 cm⁻¹, assigned to n→π* and π→π* transitions, respectively. rroij.com The electronic spectra of pyridinium-phenanthridinium viologens, which contain a dihydro-pyridyl moiety, have been investigated in detail to understand their electronic transitions. chalmers.se

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the electronic properties of dihydrobipyridine compounds. The absorption of UV or visible light promotes outer electrons from their ground state to a higher energy excited state, revealing information about the molecule's chromophores and electronic structure. shu.ac.ukmsu.edu In organic molecules like dihydrobipyridines, these absorptions are typically restricted to functional groups (chromophores) containing valence electrons of low excitation energy. shu.ac.uk

The electronic transitions observed for dihydrobipyridine derivatives are primarily of the n → π* and π → π* types, which require an unsaturated group within the molecule to supply the π electrons. shu.ac.uk The absorption spectra are complex because rotational and vibrational transitions are superimposed on the electronic transitions, resulting in broad absorption bands rather than sharp lines. shu.ac.uk

The specific wavelengths of absorption and the molar absorptivity are highly dependent on the molecular structure, including the isomer of the dihydrobipyridine ring and the nature of any substituents. For instance, studies on 1,2-dihydropyridine (1,2-DHP) derivatives designed as push-pull systems show maximum absorption wavelengths (λmax) in methanol (B129727) ranging from 396 to 448 nm. acs.org These absorptions are characterized by strong molar extinction coefficients, which can be as high as 27,300 M⁻¹ cm⁻¹. acs.org The position of these bands is crucial as it reflects the intramolecular charge transfer (ICT) properties of the molecule. acs.org In contrast, certain axially chiral 1,4-dihydropyridine derivatives exhibit absorption bands at different wavelengths, such as 278 nm and 337 nm, which are assigned to the absorption of the benzyl (B1604629) dihydropyridine group, while a band at 231 nm is attributed to a π–π* transition of a BINOL substituent. rsc.org For comparison, the parent aromatic compound, pyridine, shows absorption bands at 195, 251, and 270 nm. wikipedia.org

The solvent environment also plays a significant role in the electronic spectra of dihydrobipyridines. nih.gov The polarity of the solvent can cause shifts in the absorption peaks. shu.ac.uk An increase in solvent polarity typically leads to a shift to shorter wavelengths (a blue shift) for n → π* transitions, while π → π* transitions often exhibit a shift to longer wavelengths (a red shift). shu.ac.uk Studies on 1,4-dihydropyridine derivatives have shown that redshifts in the absorption spectrum are influenced by the solvent's polarizability and its ability to act as a hydrogen bond donor or acceptor. nih.gov

Compound TypeSolventAbsorption Maxima (λmax, nm)Assignment/Comments
1,2-Dihydropyridine DerivativesMethanol396 - 448Push-pull systems with strong molar extinction coefficients (up to 27,300 M⁻¹ cm⁻¹). acs.org
Axially Chiral 1,4-Dihydropyridine DerivativeTHF278, 337Assigned to benzyl dihydropyridine group absorption. rsc.org
Pyridine (parent aromatic)Hexane195, 251, 270Assigned to π → π* and n → π* transitions. wikipedia.org

Fluorescence Spectroscopy for Photophysical Characteristics

Fluorescence spectroscopy provides valuable data on the photophysical characteristics of dihydrobipyridine compounds, including their emission spectra, fluorescence quantum yields, and lifetimes. These properties are highly sensitive to the molecular structure and the surrounding environment. researchgate.net

Certain dihydrobipyridine derivatives have been specifically designed as fluorophores. For example, a series of 1,2-dihydropyridines with an extended N-benzylideneamine appendage function as D-π-A (push-pull) systems and emit light in the long-wavelength region of 500–600 nm. acs.org These compounds can exhibit a significant Stokes shift, with absorption around 420 nm and emission near 600 nm. acs.org Some of these derivatives show notable fluorescence properties; for instance, a phosphorylated 1,2-DHP analogue in an aqueous buffer has an emission maximum at 594 nm, although its quantum yield is relatively low at 0.007. nih.gov

In contrast, other dihydrobipyridine structures may show different fluorescent behavior. Axially chiral 1,4-dihydropyridine derivatives have been observed to have moderate fluorescence quantum yields of 14-15% in tetrahydrofuran (B95107) (THF), with emission peaks at 371 nm and 375 nm. rsc.org These compounds exhibit low fluorescence in solution but display aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated state. rsc.org The fluorescence lifetimes for many 1,4-dihydropyridine derivatives are typically very short, in the range of 0.2–0.4 ns, and follow a monoexponential decay. nih.gov However, structural features, such as hindered rotation of a phenyl group, can lead to more complex, biexponential emission decays with longer-lived components. nih.gov The solvent environment significantly affects fluorescence characteristics, with solvent polarizability and hydrogen bond ability being key factors. nih.govresearchgate.net

Compound TypeSolvent/MediumEmission Maxima (λem, nm)Quantum Yield (Φf)Fluorescence Lifetime (τ, ns)
1,2-Dihydropyridine DerivativesMethanol500 - 600--
Phosphorylated 1,2-DHPAqueous Buffer5940.007-
Axially Chiral 1,4-Dihydropyridine DerivativeTHF371 - 3750.14 - 0.15-
General 1,4-Dihydropyridine DerivativesAqueous Solution--0.2 - 0.4

Spectroelectrochemistry in Mechanistic Studies

Spectroelectrochemistry combines electrochemical methods with spectroscopy to provide detailed mechanistic information about redox reactions in real-time. This technique is extensively used to identify reaction intermediates and final products, determine standard potentials, and elucidate the reaction pathways of dihydrobipyridine compounds. uchile.clutwente.nl

Studies on the electrochemical oxidation of 1,4-dihydropyridine (1,4-DHP) derivatives in aqueous media demonstrate the power of this technique. uchile.cl By monitoring the UV-Vis spectra during controlled potential electrolysis, it is possible to track the transformation of the parent dihydrobipyridine. uchile.cl For N-unsubstituted 1,4-DHPs, the oxidation process generates the corresponding neutral pyridine derivative as the final product. uchile.cl This is observed through the appearance of a new UV absorption band in the region of 270 nm. uchile.cl

However, the substitution pattern on the dihydrobipyridine ring dictates the nature of the final product. When N-substituted 1,4-DHP derivatives are oxidized, they give rise to pyridinium (B92312) salt derivatives. uchile.cl This is accompanied by the emergence of new absorption bands at different wavelengths, typically in the 282–288 nm range. uchile.cl For the specific 1,4-DHP derivatives studied, the spectroelectrochemical experiments indicated that the spectral changes corresponded directly to the formation of the final oxidation products, with no long-lived intermediates being detected. uchile.cl These findings are crucial for understanding the stability and redox behavior of dihydrobipyridine systems, which is relevant for their application in areas like electrocatalysis. reading.ac.uk

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of dihydrobipyridine compounds, providing precise information on molecular mass and structural details through fragmentation analysis. nih.govmsu.edu The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. msu.edu

The choice of ionization method significantly influences the resulting mass spectrum and fragmentation patterns. For dihydropyridine derivatives, various ionization techniques have been employed, including electron ionization (EI), electrospray ionization (ESI), and atmospheric pressure photoionization (APPI). oup.comchemjournal.kz

Electron Ionization (EI): Under EI conditions, a common fragmentation pathway for 1,4-dihydropyridine carboxylate derivatives involves the cleavage and loss of the substituent at the C4 position of the ring. chemjournal.kz

Electrospray Ionization (ESI): ESI is a softer ionization technique. In positive ion mode, dihydropyridine antagonists often show a base peak corresponding to the protonated molecule [M+H]⁺, with fragmentation characterized by the loss of alcohol groups from carboxyl substituents. oup.com

Atmospheric Pressure Photoionization (APPI): In contrast to ESI, APPI often favors negative ion mode for dihydropyridines. oup.com It can produce an intense peak for the deprotonated molecule [M-H]⁻. oup.comresearchgate.net This ion can then undergo further fragmentation, for example, through hydride shifts, leading to characteristic product ions. oup.com

The fragmentation of dihydrobipyridines is also highly dependent on the structure of the molecule itself, particularly the position of substituents. Studies on nifedipine (B1678770) analogues using negative ion mass spectrometry revealed that the fragmentation pathway is strongly influenced by the position of the nitro group on the phenyl ring. nih.gov For example, 2'-nitro derivatives tend to fragment through successive losses of H₂O, an alkoxy group (RO), and an oxygen atom, whereas 3'-nitro derivatives primarily show the stable molecular anion. nih.gov This detailed fragmentation data is critical for the structural confirmation and identification of dihydrobipyridine compounds and their metabolites. chemjournal.kz

Coordination Chemistry and Complexation Behavior of Dihydrobipyridine Ligands

Ligand Design Principles and Coordination Motifs of Dihydrobipyridine Derivatives

The design of dihydrobipyridine ligands is centered around modulating the electronic and steric environment of the metal center to which they coordinate. Unlike their aromatic analogue, 2,2'-bipyridine (B1663995), the non-planar and more flexible nature of the dihydrobipyridine backbone introduces distinct coordination motifs. The reduction of one or both pyridine (B92270) rings to dihydropyridine (B1217469) introduces sp³-hybridized carbon atoms, breaking the planarity and conjugation of the bipyridine system. This structural change has profound implications for the ligand's coordination behavior.

Electronic Effects: The interruption of the aromatic π-system in dihydrobipyridine ligands generally makes them stronger σ-donors compared to their bipyridine counterparts. This increased electron-donating ability can stabilize higher oxidation states of coordinated metal ions. Substituents on the dihydropyridine rings can further tune these electronic properties. Electron-donating groups enhance the ligand's donor capacity, while electron-withdrawing groups can introduce redox activity to the ligand itself.

Steric Effects: The puckered conformation of the dihydropyridine rings introduces significant steric bulk around the coordination sphere. This steric hindrance can influence the coordination number and geometry of the resulting metal complexes, often favoring less sterically crowded arrangements. The positioning and size of substituents on the dihydrobipyridine framework are critical design elements for controlling the accessibility of the metal center and, consequently, its reactivity.

Complexation with Transition Metal Ions

The versatile electronic and steric properties of dihydrobipyridine ligands have led to their use in complexation with a variety of transition metals. The resulting complexes exhibit a range of interesting structural, spectroscopic, and reactive properties.

Iron complexes featuring bipyridine and its derivatives are well-studied, and the introduction of dihydrobipyridine ligands offers a means to modulate their redox and catalytic properties. While specific data on simple dihydrobipyridine-iron complexes is limited, studies on related systems with dihydropyridine-containing ligands, such as dihydrazonopyrrole (DHP), provide valuable insights. In these complexes, the ligand can be redox-active, participating in electron transfer processes with the iron center.

Iron(II) complexes with polypyridyl ligands typically exhibit a characteristic metal-to-ligand charge-transfer (MLCT) band in their UV-Vis spectra. For instance, [Fe(bpy)₃]²⁺ displays an MLCT band around 520 nm. researchgate.net It is anticipated that the stronger σ-donating character of a dihydrobipyridine ligand would shift this band to a different wavelength. The stability of these complexes is a key factor, and studies on related iron(II) polypyridyl complexes have shown they can be stable in various media, which is crucial for potential applications. nih.gov

The characterization of iron complexes often involves a combination of spectroscopic techniques. For example, the synthesis of iron(II) complexes with bipyridine derivatives has been confirmed using ESI-MS, ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy. nih.gov Mössbauer spectroscopy is a particularly powerful tool for probing the oxidation state and spin state of the iron center in these complexes.

Complex FragmentOxidation StateSpectroscopic FeatureReference
[Fe(bpy)₃]²⁺Fe(II)UV-Vis λmax (MLCT): 518 nm nih.gov
[Fe(phen)₃]²⁺Fe(II)UV-Vis λmax (MLCT): 510 nm nih.gov
[Fe(dmb)₃]²⁺Fe(II)Eox1/2: 0.52 V
[Fe(terpy)₂]²⁺Fe(II)Eox1/2: 0.72 V

This table presents data for related iron-bipyridine complexes to infer potential properties of dihydrobipyridine analogues.

Cobalt(II) complexes with pyridine-based ligands have been investigated for their interesting magnetic and structural properties. The coordination of dihydrobipyridine ligands to cobalt(II) is expected to yield complexes with distorted geometries due to the steric demands of the ligand. The electronic properties of the ligand will also influence the spin state and magnetic behavior of the cobalt center.

Studies on cobalt(II) complexes with bipyridine derivatives have shown that the coordination geometry can range from distorted octahedral to trigonal bipyramidal. bohrium.comnih.gov For example, in the complex diaqua[6,6′-sulfanediylbis(2,2′-bipyridine)]cobalt(II) dinitrate, the cobalt(II) ion adopts a compressed octahedral geometry. nih.gov The magnetic properties of such complexes are of significant interest, with some cobalt(II) complexes exhibiting single-ion magnet behavior. nih.gov The magnetic anisotropy, a key parameter for single-ion magnets, is highly dependent on the coordination environment. nih.gov

The synthesis and characterization of these complexes often involve single-crystal X-ray diffraction to determine the precise coordination geometry. Spectroscopic techniques such as UV-Vis and IR, along with magnetic susceptibility measurements, are crucial for understanding their electronic structure and magnetic behavior. rsc.org

ComplexCoordination GeometryMagnetic BehaviorReference
[NMe₄]₂[Co(bpyO₂)₂]Distorted OctahedralSingle-Ion Magnet nih.gov
[Co(mbipy)(H₂O)(η²-NO₃)(η-NO₃)]Distorted OctahedralParamagnetic bohrium.com
[Co(dmbipy)(H₂O)(η²-NO₃)(η-NO₃)]Distorted OctahedralParamagnetic bohrium.com
[Co(L)Br]Br·CH₃OHDistorted Octahedral/Trigonal PrismaticParamagnetic

This table includes data for cobalt(II) complexes with related pyridine-based ligands.

The coordination chemistry of ruthenium with bipyridine-type ligands is extensive, particularly due to the rich photophysical and electrochemical properties of the resulting complexes. Dihydroxybipyridine ligands, which can be considered derivatives of dihydrobipyridine, have been used to create ruthenium complexes with pH-sensitive properties.

Ruthenium(II) complexes with dihydroxybipyridine ligands exhibit interesting redox and photochemical behavior. The oxidation of the ruthenium center from Ru(II) to Ru(III) is a key electrochemical process, and the potential at which this occurs is sensitive to the electronic properties of the ligands. rsc.org Electron-withdrawing substituents on the bipyridine ring make the oxidation more difficult. rsc.org These complexes are often luminescent, and their emission properties can be tuned by modifying the ligand structure. nih.govnih.gov The introduction of phosphorus-containing co-ligands can also have a significant impact on the luminescence of ruthenium-polypyridine complexes. rsc.org

The electrochemical and photophysical properties of these complexes are typically studied using cyclic voltammetry and various spectroscopic techniques, including UV-Vis absorption and emission spectroscopy. nih.govrsc.org

ComplexE1/2 (RuII/III) vs Ag/AgClEmission λmax (nm)Reference
[Ru(bpy)₂(4,4'-dhbp)]²⁺-~620
[Ru(dcbpy)₂(CO)₂Cl₂]+1.62 V- rsc.org
[Ru(bpy)₃]²⁺+1.26 V615 nih.gov
[Ru(phen)₃]²⁺+1.27 V610 nih.gov

This table includes data for ruthenium(II) complexes with dihydroxybipyridine (dhbp) and other bipyridine derivatives.

Rhodium complexes bearing bipyridine and related ligands are of significant interest for their catalytic applications, particularly in hydrogenation and C-H activation reactions. The use of dihydrobipyridine ligands in rhodium complexes could offer new avenues for catalyst design by modifying the steric and electronic environment of the rhodium center.

Rhodium(I) complexes are often used as catalyst precursors. For example, Wilkinson's catalyst, [RhCl(PPh₃)₃], is a well-known homogeneous hydrogenation catalyst. nih.gov Rhodium(I) complexes with bipyridine ligands have been shown to be active in various catalytic transformations. nih.gov The formation of rhodium(III) hydride species is often a key step in catalytic cycles involving C-H bond activation. doi.org The ¹H NMR spectrum of such hydride complexes can provide valuable information about their structure and reactivity. doi.org

The catalytic activity of these complexes is typically evaluated through kinetic studies of specific reactions, and their structures are elucidated using spectroscopic methods, particularly NMR. researchgate.netresearchgate.net

Complex TypeRhodium Oxidation StateApplicationKey Spectroscopic FeatureReference
[Cp*Rh(bpy)]⁺Rh(I)NAD⁺ reduction- nih.gov
[Rh₂(μ-OAc)₂(N-N)₂(H₂O)₂]²⁺Rh(II)Ketone hydrogenation-
Rhodium(III) hydrideRh(III)Intermediate in C-H activationHydride signals in ¹H NMR (-14 to -28 ppm) doi.org
[RhH₂(H₂)ₓ(PR₃)₂]⁺Rh(III)Dihydrogen complex- nih.gov

This table provides examples of rhodium complexes with related ligands and their applications.

Nickel(II) complexes with pyridine-based ligands exhibit diverse coordination geometries and magnetic properties. The introduction of the non-planar dihydrobipyridine ligand is expected to lead to the formation of complexes with significant structural distortions and interesting magnetic behavior.

Nickel(II) can form complexes with various coordination numbers, with octahedral and square planar geometries being common. The magnetic properties of nickel(II) complexes are highly dependent on their geometry. Octahedral Ni(II) complexes are typically paramagnetic with two unpaired electrons, while square planar complexes are often diamagnetic. christuniversity.in The magnetic susceptibility of these complexes can be measured as a function of temperature to understand the nature of the magnetic interactions. nih.gov

The synthesis and characterization of nickel(II) complexes often involve X-ray crystallography to determine their solid-state structures. nih.gov Spectroscopic techniques such as UV-Vis are used to probe their electronic structure. researchgate.netacademicjournals.org

Complex TypeCoordination GeometryMagnetic Moment (μeff, BM)Reference
[Ni(terpyCOOH)₂]²⁺Octahedral3.09 mdpi.com
[Ni(terpyepy)₂]²⁺Octahedral3.06 mdpi.com
[NiBr₂(bpy)₂] derived dinuclear complexDistorted OctahedralAntiferromagnetic coupling nih.gov
Ni(II) with N₂O₂ Schiff basePseudo-octahedral2.8 - 3.3 christuniversity.in

This table presents data for nickel(II) complexes with related pyridine-based ligands.

Copper(II) Complexes

While the coordination chemistry of 2,2'-bipyridine with Copper(II) is extensively documented, specific studies on its dihydro- analogue are less common. However, based on the behavior of related N-donor ligands, dihydrobipyridine is expected to act as a potent chelating agent for Cu(II). The non-aromatic, more flexible nature of the dihydrobipyridine rings compared to the rigid, planar 2,2'-bipyridine would allow for a greater variety of coordination geometries.

In analogous Cu(II) complexes with 2,2'-bipyridine and its derivatives, a range of coordination numbers and geometries are observed. A common geometry is a distorted octahedron, as seen in complexes like [Cu(bipy)(H₂O)₂(SO₄)]n, where the Cu(II) center is hexacoordinated by two nitrogen atoms from the bipyridine ligand, two oxygen atoms from bridging sulfate (B86663) groups, and two oxygen atoms from water molecules. acs.org Similarly, in CuL(4,4′-bipy)(H₂O)₂(ClO₄) (where HL is N-(pyridine-2-ylmethyl)pyrazine-2-carboxamide), the copper center is six-coordinate with a distorted octahedron geometry. nih.gov The equatorial plane is formed by four nitrogen atoms, and the axial positions are occupied by two water molecules. nih.gov

Distorted square pyramidal geometry is also prevalent. For instance, a mixed ligand Cu(II) complex involving a hydrazone and a bipyridine ligand showed the copper ion coordinated to two nitrogen atoms from bipyridine and an oxygen and two nitrogen atoms from the hydrazone, forming a five-coordinate structure. nih.gov The flexibility of the dihydrobipyridine ligand might favor such five-coordinate geometries.

The table below summarizes typical bond lengths found in representative Cu(II)-bipyridine complexes, which can serve as a reference for expected values in dihydrobipyridine complexes.

ComplexCoordination GeometryBondBond Length (Å)
[Cu(bipy)(H₂O)₂(SO₄)]nDistorted OctahedralCu-N (equatorial)2.005(3)
Cu-O (water, equatorial)1.966(3)
Cu-O (sulfate, axial)2.443(3)
[Cu(4-mba)₂(bipy)(H₂O)]Distorted Square PyramidalCu-N2.006(2)-2.016(2)
Cu-O (carboxylate)1.956(2)-1.961(2)
Cu-O (water)2.296(2)

Zinc(II) Complexes

Zinc(II), having a d¹⁰ electronic configuration, does not have ligand field stabilization energy, leading to flexibility in its coordination geometry, which is primarily determined by the size and steric constraints of the ligands. acs.org Dihydrobipyridine, as a bidentate N-donor ligand, is expected to form stable complexes with Zn(II).

Commonly, Zn(II) complexes with 2,2'-bipyridine ligands adopt a tetrahedral or a distorted octahedral geometry. For example, complexes with the general formula [Zn(py-2py)X₂] (where py-2py is dimethyl 2,2′-bipyridine-4,5-dicarboxylate and X is Cl⁻ or Br⁻) exhibit a slightly distorted tetrahedral geometry. nih.gov In contrast, octahedral geometries are found in structures like [Zn(bpy)(Hpydco)₂] (where H₂pydco is pyridine-2,5-dicarboxylic acid N-oxide), which are discrete complexes containing both N- and O-donor ligands. acs.org Five-coordinate geometries, such as trigonal bipyramidal, have also been reported, for instance in zinc complexes with β-hydroxypyridinecarboxylate ligands. nsc.ru Given the non-planar nature of the dihydrobipyridine ligand, it could readily adapt to form any of these geometries with Zn(II).

The table below provides structural data for representative Zn(II)-bipyridine complexes.

ComplexCoordination GeometryBondBond Length (Å)Angle (°)
[Zn(py-2py)Cl₂]Distorted TetrahedralZn-N2.083(2)-2.088(2)N-Zn-N: 80.11(7)
Zn-Cl2.226(1)-2.235(1)Cl-Zn-Cl: 115.15(2)
[Zn(bpy)Cl(Hpydco)]·2H₂ODistorted OctahedralZn-N (bpy)2.129(3)-2.138(3)N(bpy)-Zn-N(bpy): 77.1(1)
Zn-O (pydco)2.082(2)-2.302(2)
Zn-Cl2.399(1)

Other Metal Centers (e.g., Mn(II), Neodymium, Uranium(VI))

The coordination of dihydrobipyridine extends to a variety of other metal centers, each exhibiting unique structural characteristics based on its size, charge, and electronic configuration.

Manganese(II) Complexes: Mn(II) is a high-spin d⁵ ion, and its complexes are known for their structural versatility due to the absence of ligand field stabilization energy. nih.gov With bipyridine-type ligands, Mn(II) commonly forms six-coordinate complexes with a distorted octahedral geometry. acs.orgacs.org For example, in the dinuclear complex [Mn₂(pydco)₂(bpy)₂(H₂O)₂]·2H₂O, the manganese center is coordinated to a bidentate 2,2'-bipyridine, a chelating pydco²⁻ ligand, and a water molecule. acs.org The flexible backbone of dihydrobipyridine would be well-suited to accommodate the geometric preferences of Mn(II).

Neodymium Complexes: Neodymium(III), a lanthanide ion, is characterized by a large ionic radius and a preference for high coordination numbers, typically 8 or 9, and sometimes higher. nih.govwikipedia.org Its interactions are primarily electrostatic, with little preference for specific geometries. In a complex with 2,4'-bipyridine, (bpyH)[Nd(H₂O)₉]Cl₄·bpy·H₂O, the neodymium ion is nine-coordinate, forming a homoleptic mononuclear aqua-complex, with the bipyridine acting as a counter-ion rather than a directly coordinated ligand. buct.edu.cn However, with chelating bipyridine derivatives, direct coordination is common. For instance, in a complex with a bis-lactam phenanthroline ligand (a related N-donor system), the average Nd(III)-N bond distance is approximately 2.7 Å. Dihydrobipyridine would likely act as a chelating ligand, occupying two sites in a higher-coordination polyhedron around the Nd(III) ion, with other sites filled by solvent molecules or anions.

Binding Modes and Geometries in Metal Complexes

The coordination of dihydrobipyridine and its deprotonated form, dihydropyridinate (DHP⁻), to metal centers can occur through several binding modes, largely dictated by the method of synthesis and the nature of the metal.

N,N'-Chelation: The most common binding mode involves the two nitrogen atoms of the dihydrobipyridine ligand chelating to a single metal center. This is analogous to the coordination of 2,2'-bipyridine. However, unlike the rigid, planar bipyridine, the dihydro- derivative has a non-aromatic, puckered ring structure. The 1,4-dihydropyridine (B1200194) ring typically adopts a flat-boat conformation. This flexibility allows it to adapt to the geometric requirements of different metal ions.

C-Metallation: In some cases, particularly with metals like Nickel and Palladium that can undergo oxidative addition, metallation of the C4 pyridyl carbon can occur. This results in the formation of an anionic DHP⁻ ligand bound to the metal through a carbon-metal bond.

Bridging Mode: While less common for a single dihydrobipyridine unit, it could potentially bridge two metal centers, although this is more typical for ligands like 4,4'-bipyridine (B149096).

The coordination number and geometry of the resulting complex are determined by the metal ion's preferences and the steric bulk of the ligands. As seen with analogous bipyridine complexes, common geometries include tetrahedral, square planar, trigonal bipyramidal, square pyramidal, and octahedral. nih.govnih.govnih.gov The specific geometry adopted is a balance between maximizing metal-ligand bond strengths and minimizing steric repulsion between ligands.

Influence of Ligand Protonation and Deprotonation on Coordination

The coordination behavior of dihydrobipyridine is significantly influenced by the protonation state of its nitrogen atoms. The ligand can exist in a neutral (dihydrobipyridine), singly protonated, or doubly protonated state, as well as a deprotonated, anionic form (dihydropyridinate, DHP⁻).

N-protonation of the ligand can be a competing reaction with metal coordination. The addition of a proton to one of the nitrogen lone pairs would inhibit its ability to act as a Lewis base and coordinate to a metal center. In acidic conditions, the formation of the protonated ligand may be favored over the formation of a metal complex.

Conversely, deprotonation of the N-H group in a dihydro- derivative can generate an anionic dihydropyridinate (DHP⁻) ligand. This deprotonation is a well-established pathway for forming certain metal-ligand complexes. For example, reacting a dihydro- ligand with a metal alkyl reagent (e.g., AlMe₃) can result in the deprotonation of the ligand and the formation of a (DHP⁻)-metal complex, with the liberation of an alkane (e.g., methane). The resulting anionic DHP⁻ ligand is a stronger electron donor than its neutral counterpart, which can lead to more stable metal complexes and influence the redox properties of the metal center.

Supramolecular Assembly and Metallosupramolecular Architectures

The structure of dihydrobipyridine lends itself to the formation of extended supramolecular assemblies through non-covalent interactions, particularly hydrogen bonding. The N-H groups within the dihydrobipyridine rings are effective hydrogen bond donors.

In the solid state, dihydropyridine derivatives often form one-dimensional chains or more complex sheets through intermolecular N-H···O hydrogen bonds, where the acceptor is typically a carbonyl or ether oxygen on a substituent of an adjacent molecule. When coordinated to a metal center, these N-H groups remain available for hydrogen bonding with counter-ions, solvent molecules, or functional groups on neighboring complexes. This can lead to the formation of intricate three-dimensional metallosupramolecular architectures.

Theoretical and Computational Studies on Dihydrobipyridine Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the properties of dihydrobipyridine derivatives. mdpi.comnih.govscirp.org Its application spans a wide range of molecular characteristics, from electronic structure to reaction mechanisms.

Electronic Structure Elucidation and Molecular Orbital Analysis (HOMO/LUMO)

DFT calculations are instrumental in elucidating the electronic structure of dihydrobipyridine systems. eurjchem.comworldscientific.com A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and their distribution across the molecule are crucial in determining its chemical behavior. irjweb.com

Table 1: Frontier Molecular Orbital Energies and Properties of Dihydropyridine (B1217469) Derivatives

Compound/System HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
4-(((cis)-4-aminocyclohexyl) amino)-N-(3-(methyl sulfonyl) phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Gas Phase) - - 4.354
4-(((cis)-4-aminocyclohexyl) amino)-N-(3-(methyl sulfonyl) phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Ethanol) - - 4.500
4-(((cis)-4-aminocyclohexyl) amino)-N-(3-(methyl sulfonyl) phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Water) - - 4.504
Iron(III) Porphyrin Complex - - 0.9042

Data sourced from DFT calculations reported in scientific literature. mdpi.comresearchgate.netphyschemres.org

Energy Gap Calculations and Chemical Reactivity Indices (Hardness, Electronegativity, Electrophilicity Index)

Beyond the HOMO-LUMO gap, DFT calculations provide a suite of chemical reactivity descriptors that quantify the reactivity of dihydrobipyridine systems. researchgate.net These indices, derived from the energies of the frontier orbitals, offer a more nuanced understanding of molecular reactivity. mdpi.comirjweb.com

Key reactivity indices include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO energy gap. physchemres.org

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as the average of the HOMO and LUMO energies. physchemres.org

Electronegativity (χ): The power of an atom or group to attract electrons towards itself. It is the negative of the chemical potential. irjweb.comphyschemres.org

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. mdpi.com A higher electrophilicity index indicates a better electrophile. researchgate.net

These descriptors have been successfully used to analyze the reactivity of various dihydropyridine derivatives and related heterocyclic systems. mdpi.comnih.gov For example, these indices have been calculated for dihydrothiouracil-based indenopyridopyrimidine derivatives to understand their reactivity in different phases. mdpi.com

Table 2: Global Reactivity Descriptors for Dihydrothiouracil-Indenopyridopyrimidine Derivatives (Gas Phase)

Compound Chemical Potential (µ) (eV) Chemical Hardness (η) (eV) Electrophilicity (ω) (eV)
1H Data not available Data not available Data not available
2H Data not available Data not available Data not available
3H Data not available Data not available Data not available
4H Data not available Data not available Data not available
5H Data not available Data not available Data not available
6H Data not available Data not available Data not available
7H Data not available Data not available Data not available
8H Data not available Data not available Data not available

Values calculated at the B3LYP/6-311++G(d,p) level of theory. Data sourced from relevant computational studies. mdpi.com

Conformational Analysis and Tautomeric Equilibria

DFT calculations are a reliable method for performing conformational analysis of dihydrobipyridine molecules. researchgate.netunibas.itmdpi.com These studies help in determining the most stable three-dimensional structures and the energy barriers for rotation around single bonds. researchgate.net For instance, in unsymmetrically substituted 1,4-dihydropyridines, DFT has been used to investigate the conformation of the aryl group and the puckering of the dihydropyridine ring. researchgate.net The results of such analyses are crucial for understanding structure-activity relationships. plos.org

Furthermore, DFT is employed to study tautomeric equilibria in dihydrobipyridine systems where different isomeric forms can coexist. mpn.gov.rsresearchgate.net By calculating the relative energies and Gibbs free energies of the possible tautomers, the most stable form under specific conditions can be predicted. researchgate.net For example, in certain substituted dihydropyridine-carbonitriles, the presence of tautomeric forms and the state of equilibrium have been investigated using both NMR spectroscopy and DFT calculations. mpn.gov.rs

Prediction of Spectroscopic Properties (e.g., IR, UV-Vis, Fluorescence)

DFT methods are widely used to predict various spectroscopic properties of dihydrobipyridine derivatives, providing valuable information for their characterization. plos.orgripublication.com

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. plos.org The calculated IR spectra can be compared with experimental data to confirm the structure and assign vibrational modes to specific functional groups. plos.org

UV-Vis Spectroscopy: The electronic absorption spectra of dihydrobipyridine compounds can be simulated using DFT. plos.org These calculations help in understanding the nature of electronic transitions, often corresponding to HOMO-LUMO transitions, and can reasonably predict the absorption maxima (λmax). eurjchem.com

Fluorescence Spectroscopy: While direct prediction of fluorescence is more complex, DFT can provide insights into the properties of the first excited state, which is crucial for understanding emission properties. researchgate.net

Mechanistic Investigations of Reaction Pathways

DFT is a powerful tool for elucidating the mechanisms of chemical reactions involving dihydrobipyridines. rsc.orgnih.govresearchgate.netfrontiersin.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and calculate activation energies for different reaction pathways. rsc.orgresearchgate.net This provides a detailed understanding of the reaction kinetics and selectivity.

For example, DFT calculations have been employed to study the mechanism of the Hantzsch-like reaction for the synthesis of 1,4- and 1,2-dihydropyridine derivatives, helping to explain the observed chemoselectivity. rsc.org In another study, the decomposition of 3-halo-2,3-dihydropyridines to pyridine (B92270) was investigated, revealing a four-centered transition structure. researchgate.net Mechanistic studies supported by DFT have also provided rationales for the regiocontrol and stereocontrol observed in rhodium-catalyzed reactions to form 1,2-dihydropyridines. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is specifically designed to investigate the properties of electronically excited states. researchgate.netrsc.orgmdpi.comresearchgate.netacs.org TD-DFT has become a popular method for calculating absorption and emission spectra, as well as other excited-state characteristics of molecules like dihydrobipyridines. plos.orgresearchgate.net

TD-DFT calculations can provide detailed information about:

Vertical Excitation Energies: The energy required to promote an electron from the ground state to an excited state without a change in geometry. mdpi.com

Oscillator Strengths: A measure of the intensity of an electronic transition.

Nature of Electronic Transitions: Identifying the molecular orbitals involved in the excitation (e.g., π → π, n → π).

Excited-State Geometries and Dipole Moments: Understanding how the structure and charge distribution of the molecule change upon excitation. rsc.org

TD-DFT has been successfully applied to study the photophysical properties of various dihydropyridine derivatives and related fluorescent dyes. plos.orgresearchgate.net These calculations are crucial for designing new molecules with desired optical properties for applications such as in dye-sensitized solar cells. rsc.org

Table 3: Chemical Compounds Mentioned

Compound Name
1,2-Dihydropyridine
1,4-Dihydropyridine (B1200194)
3-Bromo-2,3-dihydropyridine
3-Chloro-2,3-dihydropyridine
3-Fluoro-2,3-dihydropyridine
4-(((cis)-4-aminocyclohexyl) amino)-N-(3-(methyl sulfonyl) phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Dihydrothiouracil
Indenopyridopyrimidine

Quantum Chemical Studies on Proton Transfer and Acidity Constants (pKa)

There is no specific research available in the public domain detailing quantum chemical investigations into proton transfer mechanisms or the calculation of acidity constants (pKa) for dihydrobipyridine systems.

While computational methods such as Density Functional Theory (DFT) are commonly employed to study proton transfer and predict pKa values for various nitrogen-containing heterocyclic compounds, no dedicated studies applying these methods to any isomer of dihydrobipyridine have been found. rjptonline.orgsapub.orgnih.gov General methodologies involve calculating the Gibbs free energies of the protonated and deprotonated species to determine acidity. nih.govresearchgate.net For instance, studies on related compounds like dihydropyridine derivatives often investigate photo-induced proton transfer or the role of substituents on the electronic environment and acidity. acs.orgncl.ac.uknih.gov However, these findings cannot be directly extrapolated to the dihydrobipyridine structure.

Molecular Docking and Binding Site Prediction (in a non-clinical context)

There is a notable absence of published studies performing molecular docking or binding site prediction specifically with dihydrobipyridine as the ligand in a non-clinical context.

Molecular docking is a widely used computational technique to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein, to form a stable complex. rjptonline.orgscholarsresearchlibrary.comarcjournals.org This method is extensively applied to the broader class of 1,4-dihydropyridine derivatives to explore their interactions with various biological targets like calcium channels or other enzymes. tandfonline.comrsc.orgnih.gov These studies typically report binding energies and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the predicted binding site. nih.govnih.gov Unfortunately, no similar computational analyses have been reported for dihydrobipyridine.

Catalytic Applications and Mechanistic Insights

Electron Transfer Processes in Catalysis

Dihydrobipyridines are pivotal in catalytic reactions that proceed via electron transfer mechanisms. The aromatization of the dihydropyridine (B1217469) ring serves as a strong driving force for these processes.

Simple 1,4-dihydropyridine (B1200194) anions, formed by deprotonation with a mild base, act as potent single-electron photoreductants under visible light. nih.gov These excited state anions have been shown to possess oxidation potentials of approximately -2.6 V vs SCE, which is sufficiently reducing to drive reactions like the borylation of aryl chlorides and the photodetosylation of N-tosyl aromatic amines. acs.org The reaction mechanism involves the excitation of the dihydropyridine anion, which can then engage in single-electron transfer (SET) to a substrate. acs.org This process can be influenced by the substituent at the C4 position of the dihydropyridine, which can help in minimizing side reactions such as hydrogen atom transfer and back-electron transfer. nih.govacs.org

In the context of metal-catalyzed reactions, photoexcitation of chiral catalytic intermediates can enable them to activate substrates through electron transfer, initiating stereocontrolled radical pathways. unibo.it For instance, visible light excitation of a chiral (η3-allyl)iridium(III) complex allows it to act as an oxidant, a function not accessible in its ground state. This excited complex can activate radical precursors, such as dihydropyridines, via SET oxidation. unibo.it The oxidation of various 1,4-dihydropyridines to their corresponding pyridine (B92270) derivatives by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is proposed to occur through an electron transfer-induced mechanism. researchgate.net The efficiency of this process is influenced by the solvent and the nature of substituents on the dihydropyridine ring. researchgate.net

Furthermore, the electrochemically generated radical cation of a tetrahydropyridine (B1245486) can mediate the indirect oxidation of dihydropyridines, provided the difference in their oxidation potentials is minimal. researchgate.net This highlights the role of dihydrobipyridines as both direct and indirect participants in electron transfer cascades.

CO2 Reduction Catalysis by Dihydrobipyridine-Metal Complexes

Dihydrobipyridine derivatives, acting as organohydrides, are effective in the catalytic reduction of CO2 to products like methanol (B129727). nih.govacs.org This process is often biomimetic, drawing inspiration from the role of NADH in biological CO2 reduction. nih.gov The catalytic cycle typically involves the generation of a dihydropyridine species, which then acts as a hydride donor. nih.gov

Quantum chemical calculations have elucidated a viable mechanism for the pyridine-catalyzed reduction of CO2 to methanol. nih.gov The key catalytic agent, 1,2-dihydropyridine (PyH2), is generated from pyridine (Py) through a sequence of proton and electron transfers (PT-ET-PT-ET). nih.gov This dearomatized PyH2 is a potent and recyclable organo-hydride donor, driven by its tendency to regain aromaticity. nih.gov

The reduction of CO2 proceeds through successive hydride transfers (HTs) and proton transfers (PTs) from the dihydropyridine. nih.govacs.org This avoids high-energy radical intermediates by involving a 2e- reduction via hydride transfer. nih.govacs.org The proposed mechanism for CO2 reduction by dihydropyridine involves a hydride transfer-proton transfer sequence, where water molecules can act as proton relays. researchgate.net

Computational and experimental studies on pyridinium-catalyzed CO2 reduction have suggested that the formation of dihydropyridine is a more favorable pathway than the reduction of pyridinium (B92312) to a pyridinyl radical. researchgate.netprinceton.edu Dihydropyridine, once formed, can reduce CO2 via a hydride transfer mechanism. researchgate.net The table below summarizes key findings from theoretical studies on the catalytic reduction of CO2.

Catalyst SystemProductKey Mechanistic FeatureSource(s)
Pyridine (forms 1,2-dihydropyridine)MethanolSequential PT-ET-PT-ET to form dihydropyridine; hydride transfer from dihydropyridine to CO2 and intermediates. nih.gov
DihydropyridinesMethanolSuccessive hydride transfers (HTs) and proton transfers (PTs); rearomatization drives the HT. nih.govacs.org
Pyridinium on GaP photoelectrodesNot specifiedFormation of dihydropyridine is more favorable than pyridinyl radical; CO2 reduction via hydride transfer from dihydropyridine. researchgate.net
Metal complexes with bipyridine ligandsCarbon Monoxide, MethanolMetal complexes can provide high selectivity for specific products. ntu.edu.sg

Metal complexes featuring ligands with nitrogen and sulfur donor atoms, including those derived from bipyridine, are also explored for CO2 reduction. d-nb.info The choice of the metal center (e.g., Fe3+, Co3+, Ni2+), ligand framework, and solvent composition can influence the selectivity of the product formation, yielding either CO, H2, or a mixture of both. d-nb.info

Carbonylation Catalysis with Dihydrobipyridine-Based Ligands

Dihydrobipyridine-based ligands have found utility in carbonylation reactions, which involve the introduction of a carbonyl group into an organic molecule. These ligands can influence the activity and selectivity of the metal catalysts employed.

In the realm of homogeneous catalysis, dihydropyridine derivatives are used in various carbonylation reactions. worldscientific.com For instance, rhodium-based catalytic systems have been developed for the reductive carbonylation of aryl iodides to arylaldehydes using syngas (a mixture of CO and H2). d-nb.info While a variety of phosphine (B1218219) ligands are often screened for such transformations, the electronic and steric properties of ligands are crucial for catalytic efficiency. d-nb.info

The development of palladium catalysts for carbonylation reactions has also been a significant area of research. d-nb.info For example, binuclear Pd(I)-Pd(I) complexes assisted by iodide ligands have been shown to be effective for the selective hydroformylation of alkenes and alkynes. acs.org Although not explicitly dihydrobipyridine-based in this specific study, the principle of ligand-assisted catalysis is central. The design of ligands that can stabilize catalytic intermediates is key to achieving high activity and selectivity.

In a broader context, the use of ligands in carbonylation reactions is essential for modulating the properties of the metal center. d-nb.infoaccefyn.org.co The ability of dihydrobipyridine-based ligands to participate in redox processes and act as hydride donors can be leveraged in designing novel catalytic cycles for carbonylation.

Hydrogenation/Dehydrogenation Catalysis

Dihydrobipyridine derivatives are well-established as hydrogen donors in transfer hydrogenation reactions and as catalysts in dehydrogenation processes. The Hantzsch ester, a type of 1,4-dihydropyridine, is a commonly used hydrogen source in organocatalytic transfer hydrogenation of imines and α,β-unsaturated aldehydes. acs.orgprinceton.edu These reactions are often catalyzed by a Brønsted acid, which activates the substrate towards reduction. acs.org The structural features of the dihydropyridine reagent, such as the substituents at the 3,5-positions, can significantly impact the efficiency and stereocontrol of the hydrogenation. princeton.edu

Alkali metal dihydropyridine complexes have emerged as effective pre-catalysts for the transfer hydrogenation of imines using 1,4-dicyclohexadiene as the hydrogen source. nih.gov The catalytic efficiency shows a clear trend, with the heavier alkali metal derivatives (e.g., Cesium) outperforming the lighter ones. nih.gov Density Functional Theory (DFT) calculations suggest that the initiation pathways can involve the dihydropyridine acting as either a base or a hydride surrogate. nih.gov

In dehydrogenation catalysis, lithium dihydropyridine complexes have been shown to be competitive alternatives to ruthenium catalysts for the cyclization of diamine boranes into cyclic 1,3,2-diazaborolidines. nih.govd-nb.info This represents a rare example of Group 1 metal-based catalysis for dehydrogenative coupling. d-nb.info The reaction mechanism is believed to involve the dihydropyridine/pyridine couple in the dehydrocoupling process. d-nb.info Homogeneous palladium catalysts have also been employed for the dehydrogenation of 1,4-dihydropyridines to the corresponding pyridines. researchgate.net

The table below highlights some examples of dihydrobipyridine in hydrogenation and dehydrogenation catalysis.

Catalytic ProcessCatalyst/ReagentSubstrateProductSource(s)
Transfer HydrogenationHantzsch dihydropyridine / Brønsted acidKetiminesChiral amines acs.org
Transfer HydrogenationAlkali metal dihydropyridinesIminesAmines nih.gov
DehydrogenationLithium dihydropyridine complexDiamine boranesCyclic 1,3,2-diazaborolidines nih.govd-nb.info
DehydrogenationPd/CAromatic azidesAmines researchgate.net
DehydrogenationHomogeneous Pd catalyst1,4-DihydropyridinesPyridines researchgate.net

Homogeneous Catalysis Applications

Dihydrobipyridine derivatives have been utilized as ligands and pre-catalysts in a variety of homogeneous catalytic reactions. Their solubility in organic solvents makes them suitable for such applications. chemistryviews.org

Alkali metal dihydropyridine compounds can function as soluble surrogates for insoluble alkali metal hydrides. chemistryviews.org These have been successfully employed as pre-catalysts in the dehydrogenative coupling of amine boranes and in the hydroboration of aldehydes and ketones. chemistryviews.org This demonstrates the potential of main group elements, specifically Group 1 metals, in homogeneous catalysis, an area traditionally dominated by transition metals. d-nb.infochemistryviews.org

The versatility of dihydropyridine-based systems is further exemplified by their use in the synthesis of highly substituted pyridine derivatives from alkynes and α,β-unsaturated N-benzyl imines. osti.gov This one-pot reaction proceeds through a dihydropyridine intermediate and involves a C-H alkenylation/electrocyclization/aromatization sequence. osti.gov The development of new ligands, including those based on a dihydropyridine framework, has been crucial for expanding the scope of such C-H activation reactions. osti.gov

Furthermore, various dihydropyridine derivatives are synthesized using homogeneous catalysts. ijpcbs.comorientjchem.org For example, ammonium (B1175870) iron(II) sulphate has been shown to be an efficient catalyst for the synthesis of dihydropyridine derivatives via multi-component reactions. ijpcbs.com Similarly, FeCl3 has been used as a catalyst for the synthesis of 1,4-dihydropyridines in a one-pot reaction under solvent-free conditions. orientjchem.org

Mechanistic Studies of Catalytic Cycles

Understanding the mechanistic details of catalytic cycles involving dihydrobipyridines is crucial for optimizing existing catalysts and designing new ones. Mechanistic studies often combine experimental techniques, such as NMR spectroscopy, with computational methods like DFT. nih.gov

For the dehydrogenation of diamine boranes catalyzed by a lithium dihydropyridine complex, NMR studies, including DOSY experiments, provided insights into the solvent dependence of the catalysis and helped in the characterization of lithiated intermediates. nih.gov

In the context of CO2 reduction, mechanistic studies have highlighted the importance of a hydride transfer-proton transfer (HT-PT) sequence. nih.govacs.org The protonation of reduced intermediates is a key step for the ultimate formation of methanol. nih.govacs.org The local pH at the electrode surface can significantly influence the reaction pathway, with lower pH favoring the protonation steps necessary for the catalytic cycle to proceed. nih.govacs.org

The oxidation of 1,4-dihydropyridines by cytochrome P-450 IIIA4 has also been studied mechanistically. This enzyme is a major catalyst in the formal dehydrogenation of many dihydropyridine-based drugs. nih.gov Such studies are essential for understanding the metabolism of these compounds.

Reaction Mechanisms in Dihydrobipyridine Chemistry

Organic Reaction Mechanisms Leading to Dihydropyridines

The formation of the dihydropyridine (B1217469) ring can be achieved through several strategic bond-forming processes, including condensations, cycloadditions, and conjugate additions.

The Knoevenagel condensation, a reaction between a carbonyl compound and an active methylene (B1212753) compound catalyzed by a weak base, is a cornerstone in the synthesis of dihydropyridines. wikipedia.orgslideshare.netnumberanalytics.compw.live A prominent example is the Hantzsch dihydropyridine synthesis, a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgwikidoc.orgthermofisher.com

The mechanism of the Hantzsch synthesis is understood to proceed through key intermediates formed via Knoevenagel-type and related reactions. organic-chemistry.orgscispace.com The process can be outlined in the following steps:

Knoevenagel Condensation : One equivalent of the β-ketoester undergoes a Knoevenagel condensation with the aldehyde to produce an α,β-unsaturated carbonyl compound, often referred to as a chalcone-type intermediate. organic-chemistry.orgyoutube.com

Enamine Formation : A second equivalent of the β-ketoester reacts with ammonia to form a corresponding enamine. organic-chemistry.orgyoutube.com

Cyclization : The enamine then acts as a nucleophile in a Michael addition to the α,β-unsaturated carbonyl compound. youtube.com Subsequent intramolecular condensation and dehydration steps lead to the formation of the final 1,4-dihydropyridine (B1200194) ring. chemtube3d.com

A modification of the classical Knoevenagel condensation, known as the Doebner modification, employs pyridine (B92270) as a solvent and often involves a reactant with a carboxylic acid group, such as malonic acid. wikipedia.org This variation can lead to condensation accompanied by decarboxylation. wikipedia.org

Table 1: Key Intermediates in Hantzsch Dihydropyridine Synthesis

Intermediate Type Formation Pathway Role in Synthesis
α,β-Unsaturated Carbonyl Knoevenagel condensation of a β-ketoester and an aldehyde. organic-chemistry.org Electrophile in the subsequent Michael addition. youtube.com
Enamine Condensation of a β-ketoester and ammonia. organic-chemistry.org Nucleophile that attacks the α,β-unsaturated carbonyl. youtube.com

Addition-elimination pathways are crucial for the functionalization of aromatic pyridine rings, often proceeding through a dihydropyridine-type intermediate. In these reactions, a nucleophile adds to the pyridine ring, temporarily breaking its aromaticity to form a non-aromatic adduct, from which a leaving group is subsequently eliminated to restore aromaticity. wikipedia.org

A classic example is the Chichibabin reaction, which involves the direct amination of pyridine using sodium amide. wikipedia.org The mechanism proceeds as follows:

Nucleophilic Addition : The nucleophilic amide anion (NH₂⁻) attacks an electron-deficient carbon of the pyridine ring (typically the C2 or C4 position). This addition forms a resonance-stabilized anionic σ-adduct, also known as a Meisenheimer adduct, which is a dihydropyridine derivative. wikipedia.org

Elimination : Aromaticity is restored by the elimination of a hydride ion (H⁻), which is a poor leaving group but is removed from the system by reacting with another reagent or upon workup, driving the reaction forward. wikipedia.org

Modern variations involve the activation of the pyridine ring with an electron-withdrawing group on the nitrogen atom (e.g., forming an N-acylpyridinium salt), which makes the ring more susceptible to nucleophilic attack. mdpi.comresearchgate.net This strategy facilitates the formation of a dihydropyridine intermediate, which can then undergo further transformations. mdpi.com

Cycloaddition reactions provide a powerful and atom-economical method for constructing complex polycyclic systems from dihydropyridines. 1,2-Dihydropyridines, containing a conjugated diene system, are particularly well-suited to participate as the diene component in [4+2] Diels-Alder reactions. thieme-connect.comnih.govresearchgate.net

These reactions with various dienophiles, such as activated alkenes, lead to the formation of isoquinuclidines (2-azabicyclo[2.2.2]octane derivatives). thieme-connect.comnih.gov The reaction conditions can be tuned; thermal conditions are often sufficient for electron-deficient dienophiles, while Lewis acid catalysis can be employed to facilitate reactions with less reactive partners. nih.gov Furthermore, significant progress has been made in developing enantioselective versions of this reaction using chiral organocatalysts or metal complexes, providing access to optically active alkaloid precursors. researchgate.netrsc.org

Beyond the Diels-Alder reaction, dihydropyridines engage in other modes of cycloaddition:

[3+3] Cycloaddition : This strategy has been used for the synthesis of 1,2-dihydropyridine scaffolds. researchgate.netrsc.org

Formal [2+2] Cycloaddition : The reaction between 5,6-unsubstituted 1,4-dihydropyridines and dimethyl acetylenedicarboxylate (B1228247) can yield 2-azabicyclo[4.2.0]octadiene derivatives. nih.gov

[2π+2σ] Cycloaddition : Dihydropyridines can react with strained molecules like bicyclobutanes under Lewis acid catalysis (e.g., BF₃) to form novel fused ring systems. rsc.org

Multicomponent Cycloadditions : Tandem reactions involving nucleophilic addition followed by a dearomative [4+2] cycloaddition have been developed to produce complex dihydropyridine structures. chinesechemsoc.org

Michael addition, or conjugate addition, is a key bond-forming step in several important syntheses of dihydropyridines. This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).

In the context of dihydropyridine synthesis:

Hantzsch Synthesis : A critical step in the Hantzsch pathway involves the Michael addition of an enamine (the donor) to the α,β-unsaturated intermediate (the acceptor) generated from the initial Knoevenagel condensation. scispace.comyoutube.com This conjugate addition is what initiates the ring-closing sequence.

Bohlmann-Rahtz Synthesis : This method for preparing pyridines involves the Michael addition of an enamine, like ethyl β-aminocrotonate, to an ethynyl (B1212043) ketone. beilstein-journals.org The resulting intermediate cyclizes to form the pyridine ring, often via a dihydropyridine intermediate. beilstein-journals.org

Asymmetric Syntheses : Chiral 1,4-dihydropyridines have been synthesized with high stereoselectivity using Michael additions where a chiral auxiliary directs the attack of the nucleophile. researchgate.net For instance, the synthesis of the drug nitrendipine (B1678957) can utilize a Michael cyclocondensation as the key step. researchgate.net Catalytic asymmetric versions, using catalysts like bifunctional squaramides, facilitate Michael addition/cyclization cascades to produce chiral dihydropyridines with excellent enantioselectivity. researchgate.net

Oxidation and Aromatization Mechanisms of Dihydropyridines to Pyridines

The conversion of a dihydropyridine to its corresponding pyridine is a thermodynamically favorable process, driven by the formation of a stable aromatic ring. wikipedia.orgwikidoc.org This oxidation, or aromatization, is a fundamental transformation in dihydropyridine chemistry and is crucial for both synthetic purposes and in understanding the metabolism of dihydropyridine-based drugs. wikipedia.orgznaturforsch.com

A wide array of oxidizing agents can effect this transformation, ranging from classical, harsh reagents to milder, more selective systems.

Table 2: Common Oxidizing Systems for Dihydropyridine Aromatization

Oxidizing Agent/System Conditions Mechanistic Notes References
Nitric Acid (HNO₃), KMnO₄, CrO₃ Often harsh conditions Classical, powerful oxidants. wikipedia.orgthermofisher.comresearchgate.net wikipedia.orgthermofisher.comresearchgate.net
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) Mild, often room temperature Proposed to proceed via an electron transfer mechanism. znaturforsch.com znaturforsch.com
Iodine (I₂) Refluxing methanol (B129727) Milder alternative to heavy metal oxidants. wikipedia.org wikipedia.org
Nitric Oxide (NO) Varies For Hantzsch DHPs, proposed to involve hydrogen atom transfer from the N1 position to form an aminyl radical intermediate. acs.org acs.org
DHPDMDO / NH₄Br / HOAc Room temperature, aqueous MeCN Involves in-situ generation of Br⁺, which activates the dihydropyridine nitrogen, facilitating deprotonation and aromatization. tandfonline.com tandfonline.com
Palladium on Carbon (Pd/C) / Air Acetic acid Catalytic aerobic oxidation. osti.gov osti.gov

The mechanism of aromatization is highly dependent on the oxidant used. For example, the reaction with DDQ is thought to be initiated by a single-electron transfer from the electron-rich dihydropyridine to the electron-deficient quinone. znaturforsch.com In contrast, a system using a dioxalane derivative with ammonium bromide is proposed to generate an electrophilic bromine species (Br⁺) that activates the dihydropyridine towards elimination. tandfonline.com Understanding these mechanisms allows for the selection of appropriate conditions to achieve high yields while minimizing side reactions. wikipedia.org

Nucleophilic Attack and Alkylation Reactions Involving Dihydropyridine Intermediates

Dihydropyridines are not only synthetic targets but also serve as versatile intermediates for further functionalization. Their unique electronic nature allows them to react with both electrophiles and nucleophiles.

Nucleophilic attack on pyridinium (B92312) salts is a primary method for generating dihydropyridine intermediates. mdpi.comresearchgate.net A pyridine is first activated by reaction with an electrophile (e.g., an acyl halide or chloroformate) to form a pyridinium salt. This enhances the electrophilicity of the ring, allowing it to be attacked by a wide range of nucleophiles (e.g., organometallics, enolates, phosphites) to form stable 1,2- or 1,4-dihydropyridine adducts. mdpi.comacs.org

Once formed, these dihydropyridine intermediates can undergo a variety of subsequent reactions, including alkylation.

C-Alkylation of Dihydropyridines : 1,2-Dihydropyridines, which possess enamine-like reactivity, can be directly alkylated at a carbon atom using electrophiles such as alkyl triflates or Michael acceptors. researchgate.net This reaction can generate an iminium ion intermediate, which can then be trapped by a second nucleophile (e.g., a hydride source or a Grignard reagent) to produce highly substituted piperidines, including those with quaternary centers. researchgate.net

Radical Alkylation via Dihydropyridines : 1,4-Dihydropyridines can serve as precursors to alkyl radicals under oxidative conditions. nih.gov This process often involves a single-electron oxidation of the dihydropyridine, followed by fragmentation to release a Csp³-centered radical. This radical can then be used in C-H alkylation reactions of other (hetero)aromatic systems, providing a mild and functional-group-tolerant alternative to traditional alkylation methods. nih.govacs.org

Stabilized Intermediates : Lewis acids can stabilize dihydropyridine intermediates formed from the addition of nucleophiles to pyridines. For instance, triborane (B₃H₇) can coordinate to pyridine, facilitating nucleophilic addition by a Grignard reagent to form a stable dihydropyridine-borane complex. rsc.org This intermediate can then be oxidized in a subsequent step to yield a 4-alkylated pyridine. rsc.org

These reactions highlight the dual reactivity of dihydropyridines, acting as both the product of nucleophilic addition and a reactive intermediate for subsequent bond-forming events.

Radical Pathways in Pyridinium Salt Reductions

The reduction of pyridinium salts can proceed through radical pathways, particularly when subjected to single-electron transfer (SET) processes. These reactions are fundamental in the synthesis of various pyridine derivatives, including the formation of dihydrobipyridine compounds through the dimerization of radical intermediates. The mechanism involves the initial generation of a pyridinyl radical, which can then undergo a variety of subsequent reactions, with dimerization being a key pathway to dihydrobipyridines.

The initial and critical step in the radical-mediated reduction of pyridinium salts is the transfer of a single electron to the pyridinium cation. uc.ptnih.gov This process generates a neutral pyridinyl radical. rsc.org The facility of this reduction is influenced by the redox potential of the pyridinium salt, which can be tuned by the substituents on the pyridine ring. uc.pt Electron-withdrawing groups on the pyridinium ring generally make the salt easier to reduce.

Once formed, the pyridinyl radical is a versatile intermediate that can engage in several reaction pathways. One of the prominent fates of these radicals is dimerization. uc.ptnih.govfrontiersin.orgwikipedia.org The radical dimerization of pyridine, when treated with reagents like elemental sodium or Raney nickel, can selectively produce 4,4'-bipyridine (B149096) or 2,2'-bipyridine (B1663995), which are important precursors in industrial chemistry. wikipedia.org

The specific outcome of the dimerization, in terms of which isomers of dihydrobipyridine are formed, is influenced by the reaction conditions and the substitution pattern of the initial pyridinium salt. For instance, studies on the bimolecular reactions of pyridinyl radicals in aqueous solutions have shown that different radicals exhibit distinct reactivity. While some radicals readily dimerize, others may participate in electron transfer reactions, depending on the pH and the nature of the substituents. uc.pt

In the context of producing dihydrobipyridines, the coupling of two pyridinyl radicals is the key bond-forming step. This radical-radical coupling can be influenced by the presence of catalysts or specific reagents. For example, nickel-catalyzed electroreductive coupling reactions have been developed for alkylpyridinium salts, where the formation of a dihydropyridyl radical is a potential on-pathway intermediate, though in some cases it can lead to off-cycle byproducts. nih.gov

The stability and subsequent reactivity of the generated pyridinyl radical are crucial. For instance, the reduction of N,N'-dialkyl-4,4'-bipyridinium salts (viologens) initially forms a stable radical cation. samipubco.comnih.gov While these viologen radical cations are known to form π-dimers through stacking interactions, the formation of a covalent C-C bond to yield a dihydrobipyridine derivative represents a distinct reaction pathway. samipubco.comresearchgate.net

Research has also explored the photochemical transformation of pyridinium salts, which can proceed through radical intermediates, to construct complex molecular architectures. chemrxiv.org These light-induced processes offer mild conditions for the generation of pyridinyl radicals and their subsequent reactions. rsc.org

The table below summarizes findings from various studies on the radical-mediated reactions of pyridinium salts, highlighting the conditions that can lead to dimerization products.

Pyridinium Salt DerivativeReduction Method/ReagentKey IntermediateProduct(s)Research Finding
PyridineElemental Sodium or Raney NickelPyridinyl radical4,4'-Bipyridine or 2,2'-BipyridineRadical dimerization selectively yields important bipyridine precursors. wikipedia.org
1-Ethyl-4-carbomethoxypyridiniumPulse Radiolysis (in aqueous solution)1-Ethyl-4-carbomethoxypyridinyl radicalDihydropyridine and Pyridinium ionThe reaction pathway (dimerization vs. electron transfer) is pH-dependent. uc.pt
Alkylpyridinium SaltsNickel-catalyzed electroreductive couplingDihydropyridyl radicalCross-coupled product, Dihydropyridine byproductsThe formation of dihydropyridine can be a competitive, non-catalyzed pathway. nih.gov
4,4'-Bipyridinium Salts (Viologens)Single-electron reductionViologen radical cationπ-dimersThe radical cations readily form dimers through π-stacking interactions. samipubco.comresearchgate.net

Advanced Research Avenues and Future Perspectives

Rational Design of Novel Ligands and Catalytic Systems

The rational design of dihydro-bipyridine-based ligands is a cornerstone of modern catalytic research. By systematically modifying the structure of the dihydro-bipyridine core, scientists can fine-tune the steric and electronic properties of the resulting metal complexes, leading to enhanced catalytic activity, selectivity, and stability. This approach moves beyond trial-and-error methods, employing computational modeling and mechanistic studies to predict the performance of new ligand architectures. nih.gov

A key strategy in ligand design involves the introduction of various substituents onto the bipyridine framework. For instance, the incorporation of bulky aryl groups can create a specific chiral pocket around the metal center, influencing the stereochemical outcome of a reaction. acs.org The electronic nature of these substituents is also critical; electron-donating groups can increase the electron density at the metal center, which can be beneficial for certain catalytic transformations, while electron-withdrawing groups can have the opposite effect. researchgate.net

Researchers are also exploring the incorporation of hemilabile moieties, such as phosphine (B1218219) or aminoalkyl groups, into the dihydro-bipyridine backbone. acs.orgresearchgate.net These groups can coordinate to the metal center but can also dissociate, creating a vacant coordination site that is essential for substrate binding and catalytic turnover. This dynamic behavior allows for greater flexibility and adaptability in the catalytic system. nih.gov

The development of bimetallic catalytic systems, where two different metal centers cooperate to facilitate a reaction, represents another exciting frontier. rsc.org Dihydro-bipyridine ligands can be designed to bridge two metal atoms, bringing them into close proximity and enabling synergistic effects that are not possible with single-metal catalysts. rsc.org This approach holds significant promise for challenging transformations, such as C-H bond activation and dinitrogen fixation.

Interactive Table: Examples of Rationally Designed Dihydro-bipyridine Ligands and Their Catalytic Applications.

Ligand ModificationTarget Catalytic ApplicationDesign Rationale
Introduction of bulky 2,6-aryl substituentsOlefin hydrogenationCreates a defined chiral environment to control stereoselectivity. researchgate.net
Incorporation of hemilabile phosphine armsKetone hydrosilylationFacilitates catalyst turnover by providing a labile coordination site. researchgate.net
N-aryl and N-alkyl substitutionsAlkene [2π + 2π] cycloadditionModulates electronic properties to optimize catalytic activity. acs.org
Functionalization with metal-bipyridine unitsSynergistic catalysis in MOFsCreates multifunctional materials with enhanced catalytic performance. uchicago.edu

Elucidation of Structure-Reactivity and Structure-Electronic Property Relationships

A fundamental understanding of the relationship between the structure of dihydro-bipyridine derivatives and their reactivity and electronic properties is crucial for their rational design and application. This involves a combination of experimental techniques and theoretical calculations to probe the intricate interplay of molecular geometry, electronic structure, and chemical behavior.

Spectroscopic and computational methods are powerful tools for characterizing the electronic properties of dihydro-bipyridine compounds. acs.org Techniques such as UV-visible spectroscopy and cyclic voltammetry provide insights into the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key determinants of a molecule's photophysical and electrochemical behavior. beilstein-journals.orgbeilstein-journals.org Computational studies, often employing density functional theory (DFT), can provide a more detailed picture of the electronic structure and can be used to predict how structural modifications will impact these properties. acs.orgbeilstein-journals.org

The conformation of the dihydro-bipyridine scaffold, particularly the torsion angle between the two pyridine (B92270) rings, has a significant impact on its properties. nih.gov While the ground state of 4,4'-bipyridine (B149096) is twisted, its ionic forms tend to adopt a more planar, quinoidal structure. acs.org This conformational flexibility is an important consideration in the design of functional molecules.

Establishing clear structure-reactivity relationships is a primary goal in this area of research. By systematically varying the substituents on the dihydro-bipyridine ring and observing the effect on reaction rates and product distributions, researchers can develop predictive models for catalytic performance. acs.orgchemrxiv.org These studies have revealed, for example, how the electronic properties of both the nucleophile and the electrophile in a cross-coupling reaction can be correlated with the reaction outcome. chemrxiv.org

Interactive Table: Key Structure-Property Relationships in Dihydro-bipyridine Derivatives.

Structural FeatureImpact on Property/ReactivityInvestigated by
Torsion angle between ringsAffects electronic structure and planarity. acs.orgX-ray crystallography, DFT calculations. acs.orgnih.gov
Substituent electronic effectsModulates HOMO/LUMO energy levels and redox potentials. beilstein-journals.orgbeilstein-journals.orgUV-Vis spectroscopy, cyclic voltammetry, DFT. beilstein-journals.orgbeilstein-journals.org
Nature of aryl substituentsInfluences catalytic activity and selectivity in cross-coupling reactions. chemrxiv.orgKinetic studies, product analysis. chemrxiv.org
Presence of hydrogen-bonding functionalityImpacts thermal stability and solid-state packing. beilstein-journals.orgThermogravimetric analysis (TGA), X-ray diffraction. beilstein-journals.org

Exploration of New Synthetic Strategies and Green Chemistry Approaches

The development of efficient, cost-effective, and environmentally benign methods for the synthesis of dihydro-bipyridines and their parent bipyridine structures is a critical area of ongoing research. Traditional synthetic methods often suffer from drawbacks such as harsh reaction conditions, low yields, and the use of hazardous reagents and solvents. researchgate.netresearchgate.net

Modern synthetic efforts are increasingly focused on the principles of green chemistry, which aim to minimize the environmental impact of chemical processes. mdpi.com This includes the use of greener solvents like water or ethanol, or even solvent-free conditions. researchgate.netresearchgate.net Alternative energy sources, such as microwave irradiation and ultrasonication, are also being explored to accelerate reaction times and improve energy efficiency. researchgate.netresearchgate.netresearchgate.net

One-pot, multi-component reactions, such as the Biginelli and Hantzsch reactions for the synthesis of dihydropyrimidines and dihydropyridines respectively, offer a streamlined approach to building complex molecular architectures from simple starting materials in a single step. researchgate.netresearchgate.netresearchgate.net These methods are highly atom-economical and can significantly reduce waste generation.

Catalysis plays a vital role in the development of new synthetic strategies. Transition-metal-catalyzed cross-coupling reactions are widely used for the construction of the bipyridine backbone. mdpi.com Researchers are continually developing more active and robust catalysts, including those based on earth-abundant metals, to improve the efficiency and sustainability of these processes. ijpsonline.com Furthermore, the development of recyclable catalysts, such as those immobilized on magnetic nanoparticles, simplifies product purification and reduces catalyst waste. researchgate.net

The exploration of novel reaction pathways that avoid the use of pre-functionalized starting materials is another important goal. C-H activation, for example, offers a more direct and atom-economical route to the formation of C-C bonds. mdpi.com

Interactive Table: Comparison of Synthetic Methods for Dihydropyridine (B1217469) Derivatives.

Synthetic MethodKey FeaturesAdvantages
Conventional Hantzsch SynthesisOne-pot condensation of an aldehyde, a β-dicarbonyl compound, and ammonia (B1221849). researchgate.netresearchgate.netWell-established, scalable. researchgate.net
Microwave-assisted SynthesisUtilizes microwave irradiation to heat the reaction mixture. researchgate.netresearchgate.netReduced reaction times, often higher yields. researchgate.net
UltrasonicationEmploys ultrasonic waves to promote the reaction. researchgate.netresearchgate.netEnergy efficient, can improve yields. researchgate.net
Solvent-free SynthesisReaction is carried out in the absence of a solvent, often with grinding. researchgate.netresearchgate.netEnvironmentally friendly, simplified workup. researchgate.net
Catalyst-mediated SynthesisUtilizes various catalysts (e.g., Lewis acids, organocatalysts) to promote the reaction. researchgate.netMilder reaction conditions, improved selectivity. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.